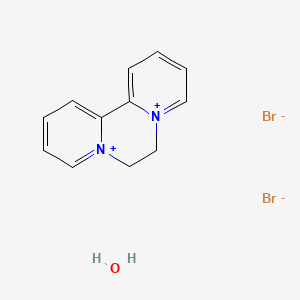

Diquat dibromide monohydrate

Overview

Description

Diquat dibromide hydrate is a non-selective contact herbicide widely used for weed control. It is a bipyridyl compound, characterized by its pale yellow crystalline form. Diquat dibromide hydrate is highly soluble in water and is known for its rapid action in desiccating plant tissues .

Mechanism of Action

Target of Action

Diquat dibromide monohydrate, commonly referred to as Diquat, primarily targets the photosynthetic process in plants . It is absorbed by green plant tissues and interacts with the photosynthetic process to produce compounds that destroy plant cells .

Biochemical Pathways

The biochemical pathways affected by Diquat involve the cyclic reduction-oxidation reactions . The formation of free radicals and aerobic autoxidation by Diquat leads to superoxide production and oxidative damage . In plants, it causes the production of superoxide radicals, which results in hydrogen peroxide and eventually transforms into hydroxyl radicals .

Result of Action

The result of Diquat’s action is the rapid desiccation and death of the target plant . It damages plant tissues quickly, causing plants to wilt and desiccate within several hours of application . Affected plants appear frostbitten because of cell membrane destruction and photosynthetic activity disruption .

Action Environment

Diquat is stable in neutral or acid solutions, but is hydrolysed by alkali . Diquat bonds strongly to mineral and organic particles in soil and water, where it remains without significant degradation for years . Bound to clays, diquat is biologically inactive at the concentrations typically observed in agricultural soils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diquat dibromide hydrate is synthesized through the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent. The reaction typically involves the following steps:

- Dissolution of 2,2’-bipyridine in a solvent such as acetonitrile.

- Addition of bromine to the solution under controlled temperature conditions.

- Isolation and purification of the resulting diquat dibromide hydrate crystals.

Industrial Production Methods: In industrial settings, the production of diquat dibromide hydrate involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes:

- Continuous feeding of 2,2’-bipyridine and bromine into the reactor.

- Maintenance of optimal temperature and pressure conditions.

- Use of crystallization techniques to obtain pure diquat dibromide hydrate.

Chemical Reactions Analysis

Types of Reactions: Diquat dibromide hydrate undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, diquat dibromide hydrate can be oxidized to form various oxidation products.

Reduction: It can be reduced by reducing agents, leading to the formation of reduced bipyridyl compounds.

Substitution: Diquat dibromide hydrate can undergo substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Formation of bipyridyl N-oxide derivatives.

Reduction: Formation of dihydrobipyridyl compounds.

Substitution: Formation of substituted bipyridyl derivatives.

Scientific Research Applications

Diquat dibromide hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: Employed in studies involving plant physiology and herbicide resistance.

Medicine: Investigated for its potential effects on cellular processes and oxidative stress.

Industry: Utilized in the formulation of herbicides and desiccants for agricultural purposes

Comparison with Similar Compounds

Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.

Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its slower action and lower persistence in the environment.

Uniqueness of Diquat Dibromide Hydrate:

Rapid Action: Diquat dibromide hydrate acts quickly, causing visible effects within a few days.

Persistence: It has a high level of persistence in soil, which can impact future plant growth and the surrounding ecosystem

Diquat dibromide hydrate stands out due to its rapid action and effectiveness in controlling a wide range of weeds, making it a valuable tool in agriculture and weed management.

Biological Activity

Diquat dibromide monohydrate is a contact herbicide widely used for controlling aquatic weeds and algae. Its biological activity is characterized by its mode of action, toxicological effects, and its impact on both target and non-target organisms. This article summarizes the current understanding of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C12H12Br2N2·H2O

- Molar Mass : 346.05 g/mol

- Solubility : Highly soluble in water (718 g/L at 20°C) .

Mode of Action

Diquat acts primarily as a herbicide by inhibiting photosynthesis. It accepts an electron from photosystem I in light-exposed plants, leading to the formation of reactive oxygen species (ROS), which cause cellular damage and ultimately plant death. The regeneration of the diquat dication allows it to continuously disrupt the photosynthetic process .

Pharmacokinetics

Diquat exhibits specific pharmacokinetic properties that influence its biological activity:

- Absorption : Approximately 10% of orally administered diquat is absorbed in rats, with minimal absorption through human skin (0.3% unoccluded) .

- Excretion : The majority (approximately 61.7%) of diquat is excreted unchanged in urine within five days post-administration .

- Half-life : In humans, the half-life after intravenous injection is about 4 hours .

Toxicological Effects

Diquat dibromide is considered moderately toxic to humans and animals. Acute exposure can lead to severe health effects:

- Case Study : A 17-year-old male ingested 200 mL of diquat solution, resulting in multiorgan failure despite aggressive treatment including hemodialysis and glucocorticoids. The patient exhibited symptoms such as nausea, vomiting, and abdominal pain, ultimately leading to death within 23.5 hours .

Clinical Manifestations

- Local mucosal injuries (sore throat, nausea)

- Liver dysfunction (ALT: 70-1222 U/L)

- Acute kidney injury (Creatinine levels: 124.0-1006.6 μmol/L)

- Neurological symptoms (seizures, coma) .

Environmental Impact

Diquat's environmental persistence varies based on its formulation and application:

- Photodegradation : Diquat shows rapid photodegradation with a half-life of approximately 31 hours under sunlight conditions .

- Soil Binding : It binds strongly to soil particles, remaining biologically inactive in agricultural soils at typical concentrations .

Efficacy Against Algal Blooms

Recent studies have demonstrated diquat's effectiveness in controlling harmful algal blooms:

| Alga Type | Diquat Dosage (mg/L) | Inhibition Rate (%) | Duration of Suppression (hrs) |

|---|---|---|---|

| Aphanizomenon flos-aquae | 0.5 | >95 | 70 |

| Microcystis aeruginosa | 0.5 | >95 | 70 |

| Copper Sulfate (CuSO4) | 1 | >95 | <64 |

Diquat exhibited higher effectiveness in suppressing Microcystis aeruginosa compared to potassium permanganate and showed prolonged suppression effects compared to CuSO4 .

Genotoxicity Studies

Genotoxicity assessments indicate mixed results for diquat:

Properties

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOSQAQZMLLMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031248 | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-62-2 | |

| Record name | Diquat dibromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.